N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound featuring a fused polycyclic core (acenaphthothiazole) linked to a 2,5-dioxopyrrolidinyl acetamide moiety.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-14(9-22-15(24)6-7-16(22)25)20-19-21-18-12-3-1-2-10-4-5-11(17(10)12)8-13(18)26-19/h1-3,8H,4-7,9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUIKPVKHIFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CN5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the acenaphthothiazole core, followed by the introduction of the pyrrolidine moiety through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on the compound’s binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Acetamide Linkers
Several synthetic auxin agonists and heterocyclic acetamides share structural motifs with the target compound. Key examples include:
Key Observations :
- Acetamide Linkage: The target compound and WH7/533/602 all utilize an acetamide bridge, but the target’s dioxopyrrolidinyl group contrasts with the phenoxy or pyridyl substituents in auxin analogues. This difference likely alters hydrophobicity and target selectivity .
Functional Comparisons
- Auxin-like Activity: Compounds like WH7 and 533 are designed to mimic natural auxins (e.g., IAA, 2,4-D) by binding to auxin receptors.
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C24H20N2OS
- Molecular Weight : 384.49 g/mol
- CAS Number : 6224-95-9
- Structure : The compound features a thiazole ring linked to a pyrrolidine moiety, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiazole ring through the condensation of suitable precursors followed by the introduction of the pyrrolidine and acetamide functionalities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated:
- Calcium Regulation : The compound effectively modulated intracellular calcium levels, reducing calcium overload which is critical in neurodegenerative conditions .
Antimicrobial Activity
Preliminary tests have shown that compounds related to this structure possess antimicrobial properties. For example:
- In Vitro Testing : Several derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : By influencing calcium signaling pathways, it helps in protecting neurons from excitotoxicity.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
- Answer : Key parameters include reaction time, temperature, solvent selection, and stoichiometric ratios. For example, refluxing in ethanol (as in ) is a common method for heterocyclic condensation. However, solvent polarity (e.g., DMF–EtOH mixtures) can influence yield and purity. Statistical Design of Experiments (DoE) methods, such as factorial designs, are recommended to minimize trial-and-error approaches and identify interactions between variables .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Answer : Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or dynamic equilibria. Cross-validation using X-ray crystallography (e.g., SHELX refinement ) and computational methods (DFT-based NMR prediction) is critical. For example, single-crystal X-ray studies (as in ) provide unambiguous structural confirmation, while structure validation tools like PLATON detect inconsistencies in crystallographic data.
Q. What purification techniques are most effective for isolating this compound?
- Answer : Recrystallization from polar aprotic solvents (e.g., DMF–EtOH mixtures) is widely used (). For complex mixtures, chromatographic methods (e.g., preparative HPLC with C18 columns) or membrane-based separation technologies () may enhance purity. Monitor purity via HPLC-MS and compare retention times with synthetic standards.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Answer : Quantum chemical calculations (e.g., reaction path searches using ICReDD’s workflow ) predict regioselectivity and stability of intermediates. Molecular docking studies (e.g., AutoDock Vina) can identify binding interactions with biological targets. For example, thiazole derivatives ( ) often target enzymes like kinases; substituent effects on π-π stacking or hydrogen bonding should be modeled computationally before synthesis.
Q. What experimental strategies mitigate batch-to-batch variability in pharmacological assays?
- Answer : Standardize synthetic protocols using process control tools (e.g., PAT—Process Analytical Technology) to monitor reactions in real-time (). For bioassays, employ rigorous controls (e.g., Mosmann’s MTT assay protocols ) and validate reproducibility across multiple cell lines. Statistical analysis (e.g., ANOVA) identifies outliers caused by impurities or degradation.
Q. How can researchers validate the proposed reaction mechanism for the formation of the thiazole-acenaphthene core?
- Answer : Isotopic labeling (e.g., -tracing) and in-situ FTIR spectroscopy track intermediate formation. Computational studies (e.g., transition state analysis using Gaussian) validate mechanistic pathways. For example, ’s synthesis of thiadiazole derivatives used reflux conditions and acetic anhydride, suggesting nucleophilic acyl substitution as a key step.
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Answer : Modify the compound’s logP via pro-drug strategies (e.g., PEGylation) or co-solvent systems (e.g., cyclodextrin inclusion complexes). Physicochemical profiling (e.g., shake-flask method for solubility determination) guides formulation. ’s data on related acetamides highlights the importance of balancing hydrophobicity (XlogP) and polar surface area (PSA).
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects). Validate predictions using free-energy perturbation (FEP) or molecular dynamics (MD) simulations. For instance, if a derivative predicted to inhibit a kinase shows no activity, re-evaluate binding pocket flexibility or off-target interactions using SPR (Surface Plasmon Resonance) assays.
Q. What methodologies resolve conflicting crystallographic data for polymorphic forms?
- Answer : Polymorphism can lead to varying unit cell parameters. Use high-resolution synchrotron X-ray diffraction and Rietveld refinement (SHELXL ) to distinguish forms. Thermal analysis (DSC/TGA) and PXRD patterns further validate structural assignments. Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
